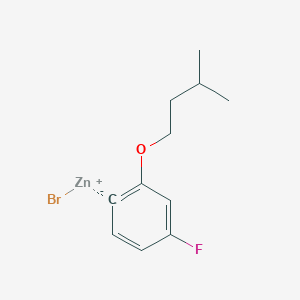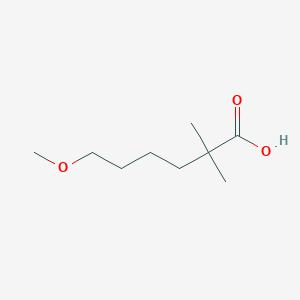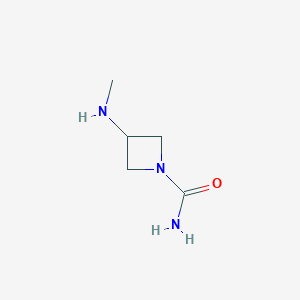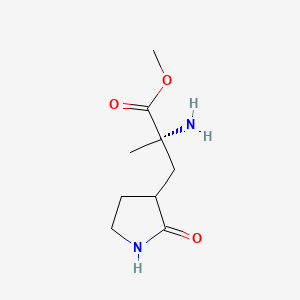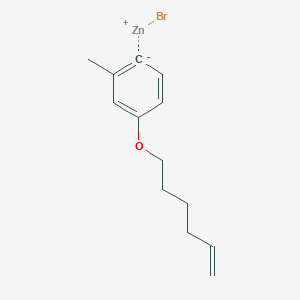
4-(5-Hexen-1-oxy)-2-methylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Hexen-1-oxy)-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the zinc atom makes it less reactive compared to other organometallic reagents, providing better control over the reaction conditions.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-(5-hexen-1-oxy)-2-methylphenylzinc bromide typically involves the reaction of 4-(5-hexen-1-oxy)-2-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors equipped with inert gas purging systems. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often purified by distillation or recrystallization.
化学反応の分析
Types of Reactions:
Substitution Reactions: This compound can undergo substitution reactions where the zinc-bromide bond is replaced by a different group.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Inert Atmosphere: To prevent oxidation.
Tetrahydrofuran: As a solvent.
Major Products Formed:
Substituted Aromatic Compounds: Depending on the nature of the electrophile used in the reaction.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology:
Bioconjugation: Can be used to attach organic molecules to biomolecules for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of drug candidates.
Industry:
Material Science: Used in the preparation of materials with specific properties.
作用機序
The mechanism of action for 4-(5-hexen-1-oxy)-2-methylphenylzinc bromide involves the formation of a reactive intermediate that can participate in various organic reactions. The zinc atom coordinates with the organic substrate, facilitating the transfer of the organic group to the electrophile. This coordination lowers the activation energy of the reaction, making it more efficient.
類似化合物との比較
4-(5-Hexen-1-oxy)-2-methylphenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
4-(5-Hexen-1-oxy)phenylzinc bromide: A closely related compound with similar reactivity.
Uniqueness:
Reactivity Control: The presence of the zinc atom provides better control over the reactivity compared to magnesium-based reagents.
Versatility: Can be used in a wide range of organic reactions, making it a versatile reagent in synthetic chemistry.
特性
分子式 |
C13H17BrOZn |
|---|---|
分子量 |
334.6 g/mol |
IUPAC名 |
bromozinc(1+);1-hex-5-enoxy-3-methylbenzene-4-ide |
InChI |
InChI=1S/C13H17O.BrH.Zn/c1-3-4-5-6-10-14-13-9-7-8-12(2)11-13;;/h3,7,9,11H,1,4-6,10H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
GKTABEKCMMDIKZ-UHFFFAOYSA-M |
正規SMILES |
CC1=[C-]C=CC(=C1)OCCCCC=C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)

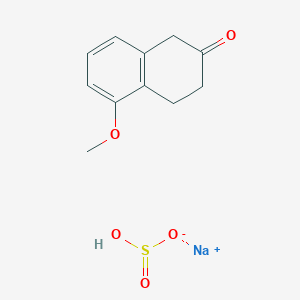
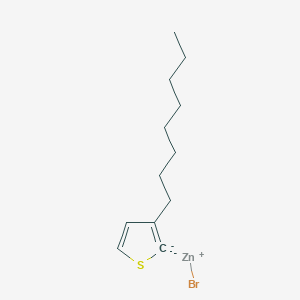
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
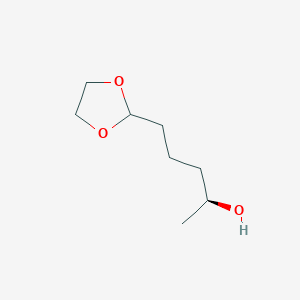

![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)

